5-Chloro-3,6-difluoropyridin-2-amine
Overview
Description
5-Chloro-3,6-difluoropyridin-2-amine is a fluorinated amide with the molecular formula C5H3ClF2N2 and a molecular weight of 164.54 g/mol . This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industry.
Preparation Methods
The synthesis of 5-Chloro-3,6-difluoropyridin-2-amine involves several steps. One common method includes the reaction of 5-chloro-3,6-difluoropyridine with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Chloro-3,6-difluoropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
5-Chloro-3,6-difluoropyridin-2-amine is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
5-Chloro-3,6-difluoropyridin-2-amine can be compared with other similar compounds such as:
5-Chloro-6-fluoropyridin-2-yl)methanamine: This compound has a similar structure but differs in the position and number of fluorine atoms.
3,5-Dichloro-2,6-difluoropyridine: Another related compound with different substitution patterns on the pyridine ring.
2-Amino-5-chloro-3,6-difluoropyridine: Similar to this compound but with an amino group at a different position.
Properties
IUPAC Name |
5-chloro-3,6-difluoropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWTBQUJBHTHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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